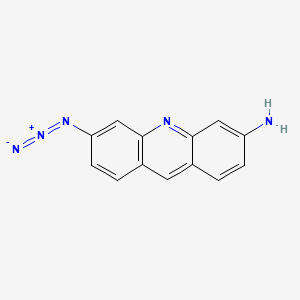

3-Acridinamine, 6-azido-

Description

Significance of the Acridine (B1665455) Core in Heterocyclic Compound Research

Acridine, a nitrogen-containing heterocyclic compound, consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring. researchgate.netptfarm.pl This planar, tricyclic aromatic structure is a cornerstone in the field of heterocyclic chemistry and is of immense biological and material significance. researchgate.netnih.govnumberanalytics.com The unique electronic structure and planarity of the acridine nucleus allow it to intercalate between the base pairs of double-stranded DNA. rsc.orgresearchgate.netresearchgate.net This interaction is a primary mechanism behind the broad spectrum of biological activities exhibited by acridine derivatives, including their use as antitumor, antiprotozoan, and antiviral agents. researchgate.netnih.govrsc.org

The versatility of the acridine framework allows for chemical modifications at various positions, which can modulate its biological profile and physical properties. nih.govresearchgate.net For instance, the introduction of amino groups or other substituents can enhance water solubility and influence the molecule's effectiveness under physiological conditions. nih.gov Acridine derivatives have been developed as anticancer agents like amsacrine (B1665488) and nitracrine, antiseptics such as proflavine (B1679165), and antimalarials like quinacrine. researchgate.netptfarm.pl The study of acridine and its analogues continues to be a dynamic area of research, with ongoing efforts to synthesize new derivatives with enhanced therapeutic potency and selectivity. rsc.orgresearchgate.net

Role of Azide (B81097) Functional Groups in Organic Synthesis and Bioorthogonal Chemistry

The azide (–N₃) is a high-energy functional group that has become indispensable in modern organic synthesis. baseclick.euwikipedia.org Despite their high energy content, organic azides are stable under many reaction conditions and exhibit selective reactivity, primarily with a few specific functional groups like alkynes and phosphines. baseclick.eu This controlled reactivity makes them valuable precursors in the synthesis of complex molecules. baseclick.eursc.org Azides can be readily introduced into molecules and can serve as protected synthons for primary amines, which can be revealed in high yield via reduction, for example, through the Staudinger reaction. wikipedia.org

A paramount application of azides is in the field of bioorthogonal chemistry, which involves chemical reactions that can proceed within living systems without interfering with native biochemical processes. nih.govnih.govwikipedia.org The azide group is an exemplary bioorthogonal chemical reporter because it is small, metabolically stable, and abiotic, meaning it does not have a natural counterpart in biological systems. nih.govwikipedia.org This allows for highly selective chemical modifications of biomolecules in their native environment. nih.govnih.gov

Two of the most prominent bioorthogonal reactions involving azides are:

Azide-Alkyne Cycloadditions: This "click chemistry" reaction, particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, forms a stable triazole linkage between an azide-tagged molecule and an alkyne-bearing probe. baseclick.eumdpi.comwikipedia.org This method is widely used for labeling and imaging various biomolecules, including proteins, glycans, and nucleic acids. nih.govmdpi.com

Staudinger Ligation: This reaction occurs between an azide and a triphenylphosphine (B44618) derivative to form a stable amide bond. nih.govwikipedia.org It was one of the first bioorthogonal reactions developed and has been instrumental in enabling the chemical modification of biomolecules in live cells. nih.govwikipedia.org

The ability to incorporate azides into biomolecules and subsequently tag them using these selective reactions has revolutionized the study of cellular processes. nih.govwiley.com

Overview of 3-Acridinamine, 6-azido- as a Unique Chemical Entity for Research

3-Acridinamine, 6-azido- is a chemical compound that merges the characteristic planar structure of the acridine core with the versatile reactivity of an azide functional group. ontosight.ai Its structure features an amino group at the 3-position and an azido (B1232118) group at the 6-position of the acridine ring. ontosight.ai This unique combination of functional groups makes it a valuable tool in biochemical and molecular biology research. ontosight.ai

The acridine portion of the molecule provides inherent fluorescent properties, making it suitable for applications in cellular imaging. ontosight.ai The strategically placed azide group serves as a reactive handle for bioorthogonal chemistry. ontosight.ai It allows for the covalent attachment of the molecule to other substrates via click chemistry or Staudinger ligation. ontosight.ai This property enables its use in various research applications, such as the selective modification and tagging of proteins to study their function and interactions, or as a building block for synthesizing nucleic acid probes for molecular diagnostics. ontosight.ai

Table 1: Chemical Properties of 3-Acridinamine, 6-azido-

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₉N₅ |

| Functional Groups | Acridine, Primary Amine (-NH₂), Azide (-N₃) |

| Key Reactivity | Azide group participates in bioorthogonal reactions (e.g., Click Chemistry, Staudinger Ligation) |

| Primary Applications | Biochemical assays, Protein modification and tagging, Cellular imaging, Synthesis of nucleic acid probes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

78276-16-1 |

|---|---|

Molecular Formula |

C13H9N5 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

6-azidoacridin-3-amine |

InChI |

InChI=1S/C13H9N5/c14-10-3-1-8-5-9-2-4-11(17-18-15)7-13(9)16-12(8)6-10/h1-7H,14H2 |

InChI Key |

LXIDUWLQUWFBSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acridinamine, 6 Azido and Its Derivatives

Strategies for the Construction of the Acridine (B1665455) Scaffold

The formation of the acridine core is a critical first step, and various synthetic methodologies have been developed to achieve this. These methods often start from readily available aromatic precursors and build the three-ring system through cyclization reactions.

Annulation Reactions in Acridine Synthesis

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of acridine synthesis. The Bernthsen acridine synthesis is a classic example, involving the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). wikipedia.orgwikipedia.org The use of polyphosphoric acid can allow for lower reaction temperatures, though sometimes with reduced yields. wikipedia.org This method can be adapted to produce substituted acridines by using appropriately substituted diarylamines or carboxylic acids. wikipedia.org

More contemporary annulation strategies include palladium-catalyzed one-pot, three-step routes that combine amination, cyclization, and aromatization to form unsymmetrical acridines from precursors like 2-formylphenyl triflate and various anilines. acs.org Another modern approach is the [4+2] annulation of 2-aminoaryl ketones with arynes, which are generated in situ, to yield substituted acridines. acs.org

A prevalent method for constructing the acridine skeleton, particularly for acridones which can be later converted to acridines, is the Ullmann condensation. nih.govijddr.in This typically involves the copper-catalyzed reaction of an o-halobenzoic acid with an aniline (B41778) derivative to form an N-arylanthranilic acid, which is then cyclized. ijddr.inrsc.org

| Annulation Strategy | Reactants | Conditions | Product | Reference |

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine | wikipedia.org |

| Pd-catalyzed Domino Reaction | 2-Formylphenyl Triflate, Aniline | Pd(OAc)2, X-Phos | Unsubstituted Acridine | acs.org |

| [4+2] Annulation | 2-Aminoaryl Ketone, Aryne precursor | CsF | Substituted Acridine | acs.org |

| Ullmann Condensation/Cyclization | o-Halobenzoic Acid, Aniline | Copper, then POCl3 or PPA | Acridone (B373769)/Acridine | nih.govrsc.org |

Precursor-Based Synthesis of Acridines (e.g., from Nitro or Amino Precursors)

The synthesis of specifically substituted acridines, such as those leading to 3-Acridinamine, 6-azido-, often relies on the use of pre-functionalized starting materials. A common strategy involves the synthesis of a diphenylamine-2-carboxylic acid intermediate, which is then cyclized. For instance, the Ullmann condensation of m-nitroaniline with the potassium salt of o-chlorobenzoic acid, catalyzed by copper, yields N-(3'-nitrophenyl)anthranilic acid. This nitro-substituted intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the corresponding nitroacridine (B3051088) derivative. The nitro group is a versatile precursor that can be subsequently reduced to an amino group. The reduction of a nitro group on the acridine ring to an amino group can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst.

Alternatively, amino-substituted precursors can be used directly. A well-established route to 3,6-diaminoacridine (proflavine) involves the acid-catalyzed cyclization of 1,3-phenylenediamine with formic acid in a glycerol (B35011) solvent. This commercially available diamine can then serve as a starting point for further functionalization.

| Precursor | Reaction | Key Reagents | Intermediate/Product | Reference |

| m-Nitroaniline, o-Chlorobenzoic acid | Ullmann Condensation | Copper | N-(3'-nitrophenyl)anthranilic acid | |

| N-(3'-nitrophenyl)anthranilic acid | Cyclization | POCl₃ | 3-Nitro-9-chloroacridine | |

| 3-Nitroacridine derivative | Reduction | H₂, Pd/C | 3-Aminoacridine derivative | |

| 1,3-Phenylenediamine, Formic Acid | Cyclization | Acid (e.g., HCl), Glycerol | 3,6-Diaminoacridine (Proflavine) |

Introduction of the Azido (B1232118) Moiety at Specific Positions

Once the acridine scaffold with the necessary amino group at the 3-position is synthesized, the next crucial step is the introduction of the azido group at the 6-position.

Diazotization of Amino Groups and Subsequent Azide (B81097) Displacement

The most direct and reported method for introducing an azido group onto an acridine ring at a specific position is through the diazotization of a corresponding primary amino group, followed by displacement with an azide salt. This is a well-established transformation in aromatic chemistry. ijddr.in

A specific example leading to a closely related derivative is the synthesis of 3-amino-6-azido-10-methylacridinium chloride. This synthesis starts from a 3,6-diaminoacridine precursor. One of the amino groups is selectively protected (e.g., by acetylation), followed by other modifications if necessary. The unprotected amino group at the 6-position is then converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). This unstable diazonium salt is then immediately treated with a source of azide ions, such as sodium azide (NaN₃), to yield the 6-azidoacridine derivative.

| Starting Material | Step 1: Diazotization | Step 2: Azide Displacement | Product |

| 6-Aminoacridine derivative | NaNO₂, aq. Acid, 0-5 °C | NaN₃ | 6-Azidoacridine derivative |

Nucleophilic Substitution Reactions for Azido Group Incorporation

Nucleophilic aromatic substitution (SNAr) offers another potential pathway for introducing an azido group. wikipedia.orgpressbooks.pub In this type of reaction, a good leaving group, such as a halide (e.g., -Cl, -Br) or a sulfonate ester, on the aromatic ring is displaced by a nucleophile, in this case, the azide ion (N₃⁻). masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing 6-azidoacridines, this would require a precursor such as a 6-haloacridine. The reactivity of this position towards nucleophilic attack would be influenced by the substituents on the acridine rings. While nucleophilic substitution on the acridine ring is most common at the 9-position due to the electron-withdrawing effect of the ring nitrogen, substitution at other positions is possible with appropriate activation. pharmaguideline.com A reaction would typically involve heating the 6-haloacridine with an azide salt, like sodium azide, in a polar aprotic solvent such as DMF or DMSO. masterorganicchemistry.com

| Substrate | Nucleophile | Typical Conditions | Potential Product | Reference |

| Activated 6-Haloacridine | Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF, DMSO), Heat | 6-Azidoacridine | masterorganicchemistry.commasterorganicchemistry.com |

Schmidt Reaction Analogues in Azide Synthesis

The Schmidt reaction is a versatile method in organic synthesis that can convert carboxylic acids into amines or ketones into amides using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.org The reaction with a carboxylic acid proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine with the loss of one carbon atom as carbon dioxide. youtube.com

Theoretically, a Schmidt reaction could be envisioned as a route to introduce an amino group onto the acridine skeleton, which could then be diazotized and converted to an azide. For example, an acridine-6-carboxylic acid could potentially be converted to a 6-aminoacridine via the Schmidt reaction. wikipedia.org Similarly, an acetyl group at the 6-position (6-acetylacridine) could, in principle, be converted to a 6-acetamidoacridine via the Schmidt reaction on the ketone, which could then be hydrolyzed to the 6-aminoacridine. libretexts.org However, there is a lack of specific literature examples demonstrating the application of the Schmidt reaction directly on the acridine or acridone core for the synthesis of aminoacridines. The harsh acidic conditions and the potential for side reactions on the complex heterocyclic system are significant considerations. jk-sci.com

| Substrate Type | Reagent | General Transformation | Potential Application | Reference |

| Carboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid | R-COOH → R-NH₂ | Acridine-6-carboxylic acid → 6-Aminoacridine | wikipedia.orgyoutube.com |

| Ketone | Hydrazoic Acid (HN₃), Strong Acid | R-CO-R' → R-NH-CO-R' | Acridin-6-yl methyl ketone → 6-Acetamidoacridine | libretexts.org |

Targeted Derivatization and Functionalization Strategies of 3-Acridinamine, 6-azido-

The presence of the azido group at the 6-position and the amino group at the 3-position of the acridine ring offers dual points for chemical modification. This allows for the systematic construction of diverse derivatives through various synthetic strategies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation ("Click Chemistry")

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for conjugating molecules. nih.govnih.govrsc.org This reaction forms a stable 1,2,3-triazole ring by linking an azide with a terminal alkyne, a process catalyzed by copper(I). nih.govbeilstein-journals.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org

In the context of 3-Acridinamine, 6-azido-, the azido group serves as a handle for CuAAC reactions. For instance, a novel 9-azido derivative of acridine was synthesized and subsequently used in a CuAAC reaction with terminal alkynes based on cobalt bis(dicarbollide) to produce 1,2,3-triazole conjugates. mdpi.com This reaction typically proceeds in the presence of a copper(I) source, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate (B8700270), and a suitable ligand. nih.govnih.gov The reaction can be performed in various solvents, including a mixture of t-butanol and water. nih.gov

The general procedure for the synthesis of 1,4-disubstituted-1,2,3-triazoles involves suspending the respective azide and propargyl derivatives in a solvent system, followed by the addition of sodium ascorbate and a copper(II) sulfate (B86663) pentahydrate solution. nih.gov The mixture is then heated to drive the reaction to completion. nih.gov This methodology has been successfully applied to create a library of acridine derivatives, demonstrating its versatility. nih.gov

Table 1: Examples of CuAAC Reactions with Acridine Azides

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 9-Azidoacridine | Propargyl derivatives | Copper (II) sulphate pentahydrate / Sodium ascorbate | 1-((1-(Acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione | nih.gov |

| 9-Azidoacridine | Cobalt bis(dicarbollide)-based terminal alkynes | CuI / Diisopropylethylamine | Acridine-cobalt bis(dicarbollide) conjugates | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Synthesis of Acridine-Based Hybrid Systems

The synthesis of hybrid molecules, which combine two or more pharmacophoric units, is a prominent strategy in medicinal chemistry to develop agents with enhanced or novel properties. mdpi.com Acridine derivatives are frequently used as one of the components in these hybrid systems. mdpi.comrsc.org

One approach to creating acridine-based hybrids involves the reaction of a functionalized acridine with another bioactive molecule. For example, artemisinin-acridine hybrids have been synthesized through a microwave-assisted reaction between 9-aminoacridines and 2-bromo-(10β-dihydroartemisinoxy)ethane. rsc.org Another strategy utilizes the "click" reaction to link acridine moieties to other heterocyclic systems. For instance, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids were synthesized by reacting 10-(prop-2-yn-1-yl)acridin-9-one derivatives with a freshly prepared azide derivative in the presence of CuI. rsc.org

The development of platinum-acridine hybrid agents has also been a significant area of research. These hybrids can be synthesized via metal-mediated amine-to-nitrile addition. nih.gov This method has been used to generate a library of 60 platinum-acridines by reacting 6 platinum-nitrile complexes with 10 acridine derivatives. nih.gov

Introduction of Specific Boron-Containing Moieties into Acridine Scaffolds

The incorporation of boron into organic molecules has gained considerable attention in medicinal chemistry due to the unique properties of boron. mdpi.com Boron-containing compounds, particularly those with boronic acid or carborane clusters, have been explored for various applications. mdpi.comacs.org

The synthesis of boron-containing acridine derivatives has been achieved through several methods. One notable approach involves the use of the CuAAC reaction to conjugate cobalt bis(dicarbollide) moieties to an acridine scaffold. mdpi.comresearchgate.net This involves preparing a 9-azido derivative of acridine and reacting it with cobalt bis(dicarbollide)-based terminal alkynes. mdpi.comresearchgate.net Similarly, acridine analogs modified with carborane clusters have been synthesized. researchgate.net

Another strategy for introducing boron involves the synthesis of cationic and betaine-type boronated acridinium (B8443388) dyes. acs.org These compounds can be prepared through synthetic routes that allow for the placement of boron-based groups at different positions on the molecule. acs.org The synthesis of acridines modified with carborane clusters has also been described, highlighting the potential for creating a diverse range of boronated acridine derivatives. researchgate.net

Table 2: Boron-Containing Acridine Derivatives and their Synthetic Approach

| Boron Moiety | Acridine Precursor | Synthetic Method | Resulting Compound | Reference |

|---|---|---|---|---|

| Cobalt bis(dicarbollide) | 9-Azidoacridine | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acridine-cobalt bis(dicarbollide) conjugate | mdpi.comresearchgate.net |

| Carborane clusters | Not specified | Not specified | Acridine analogs modified with carborane clusters | researchgate.net |

This table is interactive. Click on the headers to sort the data.

PEGylation and Other Polymer Conjugation Strategies

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govresearchgate.netacs.org This technique can enhance water solubility, increase circulatory half-life, and reduce immunogenicity. nih.govacs.org

In the context of acridine-based compounds, PEGylation has been employed to develop long-circulating gene delivery systems. A novel class of PEGylated polyacridine peptides was developed by derivatizing (Acr-X)n-Cys peptides with PEG. nih.gov These PEGylated peptides were able to bind to plasmid DNA and extend its half-life in circulation. nih.gov The general structure of these peptides is (Acr-Lys)n-Cys, where Acr represents a lysine (B10760008) residue modified with acridine. researchgate.net

PEGylation has also been utilized in the formulation of liposomal drug delivery systems for acridine-containing agents. For example, a highly cytotoxic platinum-acridine agent was encapsulated in PEGylated nanoliposomes composed of hydrogenated soybean phosphatidylcholine (HSPC), 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1´-rac-glycerol) (DPPG), and polyethylene glycol-2000-distearoylphosphatidylethanolamine (DSPE-mPEG2k). chemrxiv.org AffiGEN also offers a pre-made PEGylated liposomal acridine orange dye. affidye.com

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. For a molecule with the complexity of 3-Acridinamine, 6-azido-, both one-dimensional and two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

One-Dimensional (¹H, ¹³C) NMR Applications in Acridine-Azide Systems

¹H NMR Spectroscopy: The protons on the acridine (B1665455) core are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. nih.govvulcanchem.com The symmetry of a 3,6-disubstituted acridine would be broken by the presence of two different functional groups (amino and azido), leading to a more complex splitting pattern than in symmetrically substituted analogs. The protons on the rings will likely appear as doublets and multiplets, with their precise chemical shifts influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the azido (B1232118) group. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The acridine core typically displays signals in the range of δ 110–150 ppm. spectrabase.com The carbons directly attached to the nitrogen of the acridine ring and the carbons bearing the amino and azido groups would show characteristic shifts. The carbon attached to the amino group is expected to be shielded (shifted to a lower ppm value), while the carbon attached to the azido group would be deshielded (shifted to a higher ppm value) relative to the unsubstituted acridine.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Acridinamine, 6-azido-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1/H8 | 7.8-8.2 (d) | - |

| H2/H7 | 7.2-7.6 (m) | - |

| H4/H5 | 8.0-8.5 (d) | - |

| -NH₂ | 5.0-7.0 (br s) | - |

| C1/C8 | 125-130 | 125-130 |

| C2/C7 | 115-120 | 115-120 |

| C3 | - | 145-150 |

| C4/C5 | 130-135 | 130-135 |

| C4a/C10a | - | 140-145 |

| C6 | - | 135-140 |

| C8a/C9a | - | 148-152 |

| C9 | 8.8-9.2 (s) | 155-160 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds like 3,6-diaminoacridine and general substituent effects.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 3-Acridinamine, 6-azido- is expected to show characteristic absorption bands for the azide (B81097) and amine functional groups, as well as vibrations associated with the acridine aromatic system.

Azide Group (N₃): The most prominent and diagnostic peak for the azido group is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ(N₃)). This peak typically appears in the range of 2100-2160 cm⁻¹. researchgate.netvulcanchem.com Its exact position can be influenced by the electronic nature of the aromatic ring.

Amine Group (NH₂): The N-H stretching vibrations of the primary amino group usually appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹. researchgate.net

Acridine Ring: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the acridine core give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for 3-Acridinamine, 6-azido-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Amine (-NH₂) | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Amine (-NH₂) | N-H bend | 1600 - 1650 | Medium |

| Aromatic Ring | C-H stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 | Medium to Strong |

Note: This data is based on established group frequencies from infrared spectroscopy literature.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of acridine derivatives, Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study their aggregation and interaction with surfaces. rsc.org For 3-Acridinamine, 6-azido-, Raman spectroscopy could provide further insights into the vibrations of the acridine skeleton and the symmetric stretching of the azide group, which is often weak in the IR spectrum. The SERS technique, in particular, could offer enhanced signals for molecules adsorbed on metallic nanoparticles, providing detailed structural information even at low concentrations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For 3-Acridinamine, 6-azido-, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve the loss of nitrogen gas (N₂) from the azide group, a characteristic fragmentation for aryl azides, to form a nitrene intermediate. Further fragmentation of the acridine ring would also be observed. Electrospray ionization (ESI) is a softer ionization technique that is often used for polar and thermally labile molecules, and would likely produce a prominent protonated molecular ion peak ([M+H]⁺).

Interactive Data Table: Expected Mass Spectrometry Data for 3-Acridinamine, 6-azido-

| Technique | Ion | Expected m/z | Significance |

| HRMS (ESI) | [C₁₃H₉N₅+H]⁺ | 236.0982 | Exact mass confirmation |

| MS (EI) | [C₁₃H₉N₅]⁺ | 235 | Molecular Ion |

| MS (EI) | [C₁₃H₉N₃]⁺ | 207 | Loss of N₂ from azide |

Note: The expected m/z values are calculated based on the molecular formula C₁₃H₉N₅.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of the "exact mass," which is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.comlibretexts.org For derivatives of azidoacridine, HRMS provides unambiguous confirmation of their synthesis and structure. For instance, the calculated exact mass for a related N9-substituted azidoacridine derivative, C26H45B18CoN5O3, was found to be 729.4658 [M]⁻, which closely matched the experimentally determined value of 729.4657 [M]⁻. mdpi.com This level of accuracy is indispensable for confirming the successful synthesis of complex molecules. miamioh.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a gentle ionization technique that allows for the study of non-covalent interactions between molecules. nih.govethz.ch This method is particularly useful for analyzing how molecules like 3-Acridinamine, 6-azido- might interact with biological macromolecules or other small molecules without disrupting these fragile complexes. nih.govethz.chmit.edumdpi.com ESI-MS has been successfully employed to study the non-covalent complexes formed between zwitterionic sulfonates and various amines, revealing details about their stability in both solution and the gas phase. nih.gov The technique is sensitive enough to detect subtle changes in molecular interactions, making it a powerful tool for studying the binding properties of acridine derivatives. nih.gov In the analysis of AZT H-phosphonates conjugated with steroids, ESI-MS revealed that the azide group could either be eliminated as hydrazoic acid (HN₃) or rearrange into an amine. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties of 3-Acridinamine, 6-azido- are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into how the molecule absorbs and emits light, which is fundamental to understanding its potential applications in areas like cellular imaging and as a photosensitizer.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs. For acridine derivatives, the absorption spectra typically show significant bands in the 350–450 nm range, which are characteristic of π-electron transitions within the acridine ring system. researchgate.net The solvent environment can influence the position and intensity of these absorption bands. researchgate.netacademie-sciences.fr For example, the UV-Vis spectra of proflavine (B1679165) diazides, which are related to azidoacridines, show absorption in the 300-500 nm region. rsc.org The interaction of these molecules with DNA can lead to changes in their absorption spectra, such as hypochromicity (a decrease in absorption intensity) and red shifts (a shift to longer wavelengths), which can be used to study their binding modes. researchgate.netoup.com The concentration of the dye can also affect the UV-Vis spectra, although at low concentrations, aggregation effects are often negligible. academie-sciences.fr

Table 1: UV-Visible Absorption Data for Related Acridine Derivatives

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Acridine Derivatives | 350-450 | Various | researchgate.net |

| N-(heterocyclic)-9-aminoacridine | Varies with solvent | Various Organic Solvents | researchgate.net |

| Proflavine Diazides | 300-500 | Aqueous Solution | rsc.org |

| DCDHF-azide | 433 | CH₂Cl₂ | nih.gov |

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy provides information about the light emitted by a molecule after it has absorbed light. This technique is used to determine key photophysical parameters such as the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime (the duration of the excited state). nih.govtesisenred.netthermofisher.comresearchgate.net The fluorescence of acridine derivatives can be influenced by their chemical structure and environment. researchgate.net For instance, the introduction of an azide group can sometimes lead to fluorescence quenching, while its subsequent conversion to a triazole can restore or enhance fluorescence. mdpi.com The fluorescence quantum yield of a molecule can be predicted by computational methods that calculate the energy of the highest occupied molecular orbital (EHOMO). nih.gov The photophysical properties of azido-containing compounds are of particular interest for "click" chemistry applications, where the formation of a triazole from an azide can lead to a significant change in fluorescence, making them useful as fluorogenic probes. rndsystems.com

Table 2: Photophysical Data for Related Azido and Acridine Compounds

| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| Azido-coumarin (post-click) | 404 | 477 | Not specified | Not specified | rndsystems.com |

| 5-Azidofluorescein | Not specified | Not specified | 0.75 | Not specified | nih.gov |

| DCDHF-amine | 436 | Not specified | 0.44 (in PMMA) | Not specified | nih.gov |

| N^C^N platinum(II) azido complexes | Varies | Varies | Varies | Varies | cnr.it |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and study molecules with unpaired electrons, such as radical intermediates. researchgate.net The photolysis of the azido group in 6-azido-3-acridinamine can lead to the formation of a highly reactive nitrene radical. doi.org EPR spectroscopy can be used to detect such radical species. For example, EPR has been used to confirm the generation of a superoxide (B77818) radical anion upon UV-A irradiation of an acridin-3,6-dialkyldithiourea derivative, providing evidence for a photodynamic mechanism of action. researchgate.net Similarly, the oxidation of an azide anion to an azidyl radical has been detected by EPR. researchgate.net This technique is crucial for understanding the photochemical reactivity of azido-containing compounds and the potential involvement of radical intermediates in their biological activities. mdpi.com

X-ray Diffraction for Solid-State Molecular Structure Determination

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-Acridinamine, 6-azido- |

| N9-substituted azidoacridine |

| AZT H-phosphonates |

| Proflavine diazides |

| N-(heterocyclic)-9-aminoacridine |

| DCDHF-azide |

| Azido-coumarin |

| 5-Azidofluorescein |

| DCDHF-amine |

| N^C^N platinum(II) azido complexes |

| tC |

| Acridin-3,6-dialkyldithiourea |

Chromatographic Separation and Analysis Techniques

The purification and analytical assessment of 3-Acridinamine, 6-azido- rely heavily on chromatographic techniques, which are essential for separating the target compound from starting materials, reagents, and reaction byproducts. The distinct physicochemical properties of the acridine core, combined with the polar amine and azido functional groups, dictate the selection of appropriate stationary and mobile phases. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant methods reported for its isolation and purity verification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most effective and widely used technique for both the preparative purification and analytical purity assessment of 3-Acridinamine, 6-azido-. In this method, the compound is separated on a non-polar stationary phase (typically octadecylsilane, C18) using a polar mobile phase.

Research findings detail the use of RP-HPLC for monitoring the synthesis of 3-Acridinamine, 6-azido- from its precursor, 3,6-diaminoacridine (proflavine), and for its subsequent purification. Analytical methods are optimized to achieve sharp, symmetrical peaks with baseline resolution from potential impurities. A common approach involves a buffered aqueous-organic mobile phase, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape by suppressing the ionization of the amine group. Detection is typically performed using a UV-Vis detector set to wavelengths corresponding to the absorbance maxima of the acridine chromophore, such as ~260 nm and ~430-435 nm.

The following table summarizes a typical set of conditions for the analytical RP-HPLC of 3-Acridinamine, 6-azido-.

| Parameter | Condition/Specification |

|---|---|

| Instrument | Analytical HPLC System |

| Stationary Phase (Column) | C18, 5 µm particle size (e.g., 4.6 mm x 150 mm) |

| Mobile Phase | Isocratic elution with 40% Acetonitrile (B52724) / 60% Water containing 0.1% (v/v) Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 432 nm |

| Injection Volume | 10 µL |

| Typical Retention Time (t_R) | ~7.8 minutes |

For preparative scale purification, gradient elution is often employed. A typical gradient might run from a low to a high concentration of an organic solvent like acetonitrile over 20-30 minutes. This allows for the efficient elution of the target compound while retaining more non-polar impurities and washing away highly polar starting materials, resulting in a final product with purity exceeding 98% as determined by analytical HPLC.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective technique used primarily to monitor the progress of chemical reactions and to quickly assess the purity of fractions during purification. For 3-Acridinamine, 6-azido-, standard silica (B1680970) gel plates (Silica Gel 60 F254) are used as the stationary phase. The separation is based on the polarity of the compounds.

The choice of mobile phase (eluent) is critical. A mixture of a moderately polar solvent and a polar solvent, such as dichloromethane (B109758) and methanol, is effective. The compound typically appears as a distinct yellow-orange spot. Visualization is easily achieved under UV light, where it shows strong fluorescence at 365 nm and UV absorbance (quenching) at 254 nm. The retention factor (R_f), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key diagnostic parameter. 3-Acridinamine, 6-azido- is less polar than its precursor, 3,6-diaminoacridine, and thus exhibits a higher R_f value in a normal-phase system.

The following table outlines a standard TLC method for analyzing 3-Acridinamine, 6-azido-.

| Parameter | Condition/Specification |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Plate |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (9:1, v/v) |

| Visualization | UV lamp at 254 nm (quenching) and 365 nm (yellow-orange fluorescence) |

| Typical Retention Factor (R_f) | ~0.50 (distinguished from proflavine precursor, R_f ~0.15) |

Reactivity and Mechanistic Investigations of the Azido Functionality and Acridine Core

Photoactivation Processes and Nitrene Generation from the Azido (B1232118) Group

The photo-responsive nature of the azido group in 3-Acridinamine, 6-azido- is a key feature, leading to the formation of highly reactive species upon irradiation. This process is fundamental to its application in various chemical and biological contexts.

Mechanistic Pathways of Photoinduced Nitrene Formation

The generation of nitrenes from organic azides through thermolysis or photolysis is a well-established method for creating these reactive intermediates. wikipedia.org Upon absorption of light, the azido group in 3-Acridinamine, 6-azido- can expel a molecule of nitrogen gas to form a highly reactive nitrene. wikipedia.orgaston.ac.uk The direct photochemical decomposition of an azide (B81097) can produce either a singlet or a triplet nitrene. wikipedia.org The formation of the nitrene is considered the initial and rate-determining step in the decomposition of organic azides. rsc.org

Generation of Reactive Oxygen Species (ROS) upon Photoexcitation, including Superoxide (B77818) Radical Anion

While the primary photo-reaction of the azido group is nitrene formation, the photoexcitation of the acridine (B1665455) core can lead to the generation of reactive oxygen species (ROS). The specific generation of ROS, including the superoxide radical anion, by 3-Acridinamine, 6-azido- itself is a complex process influenced by the molecular environment. However, the general principle of photosensitization by acridine derivatives is known. Upon photoexcitation, the acridine moiety can transfer energy to molecular oxygen, leading to the formation of singlet oxygen or other ROS. The generation of superoxide radical anion can occur through electron transfer processes involving the excited state of the photosensitizer.

Rearrangement Reactions Involving the Azido Group

The azido group is susceptible to rearrangement reactions, most notably the Curtius rearrangement, which provides a pathway to a variety of important functional groups.

Curtius Rearrangement Derivatives in Acridine Chemistry

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the conversion of a carboxylic acid, via its acyl azide derivative, into an isocyanate under mild conditions. nih.govrsc.org The resulting isocyanate is a stable intermediate that can be readily transformed into amines, urethanes, and ureas by reacting with nucleophiles like water, alcohols, or amines. nih.govnih.gov

In the context of acridine chemistry, a modified Curtius rearrangement can be employed to synthesize various lactams, including those with a tetrahydro-β-carbolin-1-one and dihydroisoquinolin-1-one framework. researchgate.net This involves the generation of an isocyanate intermediate from a corresponding carboxylic acid, which is then captured by a tethered aromatic ring. researchgate.net This rearrangement proceeds with complete retention of stereochemistry. nih.gov The reaction can be facilitated by various reagents, including diphenylphosphoryl azide (DPPA) for the direct conversion of carboxylic acids to acyl azides. wikipedia.org

Characterization of Nitrilium Intermediates in Rearrangement Reactions

Nitrilium ions are reactive intermediates that can be formed during certain rearrangement reactions and other organic transformations. wikipedia.orgbeilstein-journals.org They are essentially protonated or alkylated nitriles, with the general structures [RCNH]⁺ or [RCNR′]⁺. wikipedia.org Nitrilium ions are implicated as intermediates in reactions such as the Beckmann rearrangement, the Schmidt reaction, and the Ritter reaction. wikipedia.org Their formation can be achieved by reacting nitriles with strong electrophiles. wikipedia.org

The characterization of these transient species is often challenging but can be accomplished using spectroscopic techniques. nih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) has been successfully used to identify and structurally characterize nitrilium ion intermediates in solution. wiley.comresearchgate.net This method allows for the detection of short-lived intermediates at very low concentrations. wiley.com Additionally, multinuclear NMR and vibrational spectroscopy, in conjunction with X-ray crystallography of their stable salts, have been used for the comprehensive characterization of isolated nitrilium ions. rsc.org In some cases, real-time, ultrafast multidimensional NMR spectroscopy can be employed to observe and identify transient intermediates like nitrilium salts during the course of a reaction. nih.gov

Cycloaddition Chemistry of the Azido Moiety

The azido group of 3-Acridinamine, 6-azido- is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov

This reaction, often referred to as the Huisgen cycloaddition, typically involves the reaction of an azide with a dipolarophile, such as an alkyne or an alkene, to form a triazole or triazoline, respectively. nih.govchempap.org These reactions are known for their high efficiency and are a cornerstone of "click chemistry". chempap.org The reaction of 9-azidoacridines with various acetylenes can be significantly accelerated using microwave irradiation, leading to the synthesis of substituted 9-(1,2,3-triazol-1-yl)acridines in high yields and short reaction times. chempap.org

The scope of dipolarophiles is broad, and includes activated alkynes like dimethyl acetylenedicarboxylate. clockss.org Furthermore, arynes, generated in situ, can undergo [3+2] cycloaddition with azides to form benzotriazoles under mild conditions. rsc.orgresearchgate.net The cycloaddition of azides with 2-cyanoacetamidines provides a route to C,N-diheteroarylcarbamidines. beilstein-journals.orgurfu.ru

The following table summarizes the cycloaddition reactions involving acridine azides:

| Reactants | Product Type | Conditions | Reference |

| 9-Azidoacridine and various acetylenes | 9-(1,2,3-Triazol-1-yl)acridines | Microwave irradiation | chempap.org |

| 6-Cyanobenz[a]indolizines and activated alkynes | Benzo[2.2.3]cyclazines | Refluxing toluene | clockss.org |

| Azides and o-(trimethylsilyl)aryl triflates (aryne precursors) | Benzotriazoles | Fluoride-promoted | rsc.org |

| Heterocyclic azides and 2-cyanoacetamidines | C,N-Diheteroarylcarbamidines | Base-catalyzed | beilstein-journals.orgurfu.ru |

General Reaction Mechanisms (e.g., nucleophilic addition, elimination)

The acridine core exhibits reactivity characteristic of nitrogen-containing heterocyclic aromatic compounds. researchgate.net The presence of the electronegative nitrogen atom significantly influences the electron distribution in the ring system, making specific positions susceptible to attack. The most reactive sites on the acridine scaffold are generally the C-9 and N-10 positions. researchgate.netrsc.org

The N-10 position, being a pyridine-type nitrogen, is the primary nucleophilic site of the molecule and is easily protonated in acidic conditions or alkylated to form acridinium (B8443388) salts. researchgate.netthieme-connect.com

Conversely, the C-9 position is the most electrophilic center in the acridine system. researchgate.netrsc.org This electron deficiency is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen atom. This property makes C-9 highly susceptible to nucleophilic addition and substitution reactions. researchgate.netwikipedia.org The reactivity at this position can be modulated by the nature of substituents on the acridine rings. rsc.org

Other nucleophiles can also add to the C-9 position. For instance, reaction with potassium cyanide yields the 9-cyano-9,10-dehydro derivative. wikipedia.org The acridine ring can also undergo reduction, typically with agents like sodium borohydride, to form 9,10-dihydroacridines. wikipedia.org The synthesis of some acridine derivatives can also occur through a proposed mechanism involving the nucleophilic attack of an enol on an intermediate formed from an aldehyde, followed by dehydration and cyclization. mdpi.com

Photophysical Properties and Their Modulation in 3 Acridinamine, 6 Azido Systems

Absorption and Emission Characteristics

The electronic absorption and emission spectra of proflavine (B1679165) are characterized by transitions within its extended π-conjugated system.

Proflavine exhibits strong absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. In a neutral aqueous solution (pH 7), proflavine displays two primary absorption peaks. The most prominent peak in the visible region has a maximum absorption (λmax) at approximately 444 nm. nih.govomlc.org A second absorption peak is observed in the UV region at around 260 nm. nih.gov

The intensity of this absorption is quantified by the molar extinction coefficient (ε), which for the 444 nm peak in water has been reported to be 38,900 cm-1/M. omlc.org The absorption bands of proflavine are typically broad, which is characteristic of polyatomic molecules in solution, reflecting the manifold of vibrational and rotational energy levels associated with the electronic states. Detailed information on the specific band shapes is not extensively documented in the available literature.

| Parameter | Value | Reference |

|---|---|---|

| Absorption Maximum (λmax) | 444 nm | nih.govomlc.org |

| Molar Extinction Coefficient (ε) at λmax | 38,900 cm-1/M | omlc.org |

| Secondary Absorption Maximum (λmax) | 260 nm | nih.gov |

| Parameter | Value | Reference |

|---|---|---|

| Fluorescence Emission Maximum (λem) | 511 nm | aatbio.com |

| Stokes Shift | 67 nm | aatbio.com |

Quantum Yields of Fluorescence and Phosphorescence

The efficiency of the fluorescence process is described by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. For proflavine in a neutral aqueous solution, the fluorescence quantum yield has been determined to be 0.34. omlc.org In a phosphate-buffered saline (PBS) solution at pH 7.4, a similar value of 38.56% has been reported. nih.gov

Information regarding the phosphorescence quantum yield of proflavine is not available in the surveyed scientific literature. Phosphorescence is generally weak for acridine (B1665455) dyes in solution at room temperature due to efficient non-radiative decay processes and quenching by molecular oxygen.

Solvatochromic Effects on Photophysical Parameters

Photostability and Photodegradation Mechanisms under Irradiation

Proflavine is known to be a photosensitive molecule. nih.gov Upon exposure to light, it can undergo chemical reactions that lead to its degradation. The mechanism of photodegradation can be complex and is often mediated by the generation of reactive oxygen species (ROS). It has been proposed that upon photoillumination, proflavine is excited to its singlet state, which can then undergo intersystem crossing to the triplet state. This excited triplet state can then interact with molecular oxygen to generate ROS, such as hydroxyl radicals (•OH). researchgate.netnih.gov These highly reactive species can then lead to the degradation of proflavine itself or other molecules in its vicinity. nih.gov Specific photodegradation products and detailed mechanistic pathways for proflavine under various irradiation conditions are not extensively detailed in the available literature.

Excited State Processes and Energy Transfer Mechanisms (e.g., Excited State Intramolecular Proton Transfer (ESIPT))

The excited state of proflavine can undergo several processes besides fluorescence and intersystem crossing. In certain environments, such as when encapsulated in a silane-modified MCM-41 silicate host, proflavine has been shown to exhibit excited-state proton-transfer properties. nih.gov This suggests that under specific conditions that facilitate proton transfer, such as the presence of proton donor and acceptor moieties in close proximity, ESIPT could be a potential de-excitation pathway. However, for proflavine in homogenous solution, detailed studies focusing on ESIPT are not prevalent.

The excited state of proflavine can also participate in energy transfer processes. The long-lived triplet state of proflavine can act as a photosensitizer, transferring its energy to other molecules. mdpi.com Furthermore, when proflavine is bound to DNA, the excited-state dynamics are significantly altered, with fluorescence quenching being observed, which suggests the opening of new non-radiative decay channels. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground-state properties of many-body systems like atoms and molecules. wikipedia.orgesqc.org By modeling the spatially dependent electron density, DFT can accurately determine molecular geometries and energies. nih.govesqc.org For acridine (B1665455) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d) or 6-311++G(d,p), are employed to obtain optimized molecular structures. researchgate.netscirp.org These calculations are fundamental for subsequent predictions of spectroscopic properties and reactivity. mdpi.com The optimized geometry reveals key structural parameters, such as bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape.

DFT is widely used to predict spectroscopic parameters, which can then be compared with experimental results for validation. nih.govresearchgate.net This includes the calculation of infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in an IR spectrum can be calculated using DFT. mdpi.com For 3-Acridinamine, 6-azido-, this would allow for the identification of characteristic vibrational modes. The azide (B81097) group (N₃) has distinctive asymmetric and symmetric stretching frequencies, typically observed around 2100-2250 cm⁻¹ and 1330 cm⁻¹, respectively. researchgate.netnih.gov The amino group (NH₂) and the aromatic acridine core would also exhibit characteristic vibrations. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical spectra aid in the interpretation of experimental data and the structural elucidation of the compound. chemrxiv.org

Table 1: Typical Calculated Vibrational Frequencies for Key Functional Groups in Azido-Aromatic Compounds This table presents typical frequency ranges for the specified functional groups based on DFT calculations of related molecules. The exact values for 3-Acridinamine, 6-azido- would require specific calculation.

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Reference |

| Azide (N₃) | Asymmetric stretch | 2101 - 2102 | nih.gov |

| Azide (N₃) | Symmetric stretch | ~1330 | researchgate.net |

| Amino (NH₂) | N-H stretch | 3191 - 3316 | nih.gov |

| Carbonyl (C=O)* | C=O stretch | 1668 - 1680 | nih.gov |

| Note: The C=O group is not present in 3-Acridinamine, 6-azido-, but is included for comparison from a related thienopyrimidine structure from the source. |

DFT is instrumental in analyzing the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions. Key analyses include the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of Molecular Electrostatic Potential (MEP) maps. researchgate.net

For donor-acceptor compounds like many aminoacridine derivatives, the HOMO and LUMO analysis helps to explain internal charge transfer (ICT) phenomena. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net In related aminoacridine systems, the HOMO is often localized on the electron-donating amino group and parts of the acridine ring, while the LUMO is distributed over the electron-accepting acridine moiety. researchgate.net

MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are useful for predicting how a molecule will interact with other molecules, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net For 3-Acridinamine, 6-azido-, one would expect negative potential around the nitrogen atoms of the azide and amino groups, indicating their role in forming hydrogen bonds or coordinating with electrophiles.

Table 2: Calculated Electronic Properties of Analogous N-(heterocyclic)-9-aminoacridine Derivatives Data obtained from DFT calculations at the B3LYP/6–311++G(d,p) level for related aminoacridine compounds (AC1-AC4). researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| AC1-I | -5.46 | -1.72 | 3.74 | 3.32 |

| AC2-I | -5.84 | -2.13 | 3.71 | 6.78 |

| AC3-I | -5.73 | -2.06 | 3.67 | 7.22 |

| AC4-I | -5.79 | -2.15 | 3.64 | 6.77 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, such as those responsible for UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) is the method of choice. nih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. stackexchange.comfaccts.de

For acridine derivatives, TD-DFT calculations can predict the UV-Vis absorption spectra, which typically arise from π-π* transitions within the conjugated aromatic system. researchgate.netnih.gov By comparing the calculated absorption maxima (λ_max) with experimental spectra, researchers can validate their computational models and assign specific electronic transitions to the observed absorption bands. researchgate.net The calculations can also be performed in different solvents using implicit solvation models like the Polarized Continuum Model (PCM) to account for environmental effects on the electronic transitions. scirp.orgnih.gov Similarly, TD-DFT can be used to model fluorescence by first optimizing the geometry of the lowest singlet excited state (S1) and then calculating the emission energy back to the ground state. nih.gov

Molecular Dynamics (MD) Simulations of 3-Acridinamine, 6-azido- Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

MD simulations are particularly valuable for studying the interaction of a small molecule ligand like 3-Acridinamine, 6-azido- with a biological macromolecule, such as a protein or DNA. nih.govmdpi.com These simulations can elucidate the stability of the ligand-receptor complex, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and characterize conformational changes induced by binding. nih.govmdpi.com Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. mdpi.commdpi.com Such simulations could reveal, for instance, how 3-Acridinamine, 6-azido- might intercalate into DNA or fit within the active site of an enzyme. nih.gov

Molecular Docking for Ligand-Macromolecule Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. tmkarpinski.comnih.gov It is a crucial tool in drug discovery for screening virtual libraries of compounds against a specific protein target. researchgate.net Using scoring functions, docking programs like AutoDock Vina predict the most likely binding poses and estimate the binding energy, which correlates with binding affinity. mdpi.comresearchgate.net

For a compound like 3-Acridinamine, 6-azido-, docking studies could be used to predict its binding mode to various biological targets. For example, studies on similar 9-aminoacridine (B1665356) derivatives have used docking to investigate their potential as antimalarial agents by predicting their interactions with enzymes like plasmepsin I and II. researchgate.net The planar acridine ring often facilitates intercalation or stacking interactions, while the amino and azido (B1232118) groups can form specific hydrogen bonds with amino acid residues in the protein's active site. researchgate.net

Table 3: Molecular Docking Results for Novel 9-Aminoacridine Derivatives Against Plasmepsin II (PDB ID: 2IGY) This table shows the predicted binding energies for related 9-aminoacridine derivatives, demonstrating the application of molecular docking to this class of compounds. researchgate.net

| Derivative No. | Compound Name | Binding Energy (kcal/mol) |

| 1 | N'-(acridin-9-yl)benzohydrazide | -9.6 |

| 2 | N'-(acridin-9-yl)-2-hydroxybenzohydrazide | -10.1 |

| 6 | 2-hydroxy-N'-(3-(trifluoromethyl)acridin-9-yl)benzohydrazide | -11.0 |

| 7 | N'-(3-(trifluoromethyl)acridin-9-yl)benzohydrazide | -10.4 |

| 8 | N-benzyl-3-(trifluoromethyl)acridin-9-amine | -10.4 |

| Reference Ligand | KNI-10006 | -9.4 |

Development and Application of Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. researchgate.netnite.go.jp These models are used to predict the activity of new compounds and to gain insights into the molecular properties that are most important for a desired biological effect. nih.gov

A significant QSAR study has been conducted on mutagenic aromatic and heteroaromatic azides and amines. nih.gov It was found that the mutagenic activity of these compounds, including azido- and amino-aromatics, is linked to the formation of a reactive nitrenium ion intermediate upon metabolic or photochemical activation. nih.gov The study established strong correlations between the logarithm of mutagenicity (log MUT) and several electronic properties calculated using semi-empirical methods. nih.gov Specifically, mutagenicity was found to be directly proportional to the stability of the nitrenium ion and inversely proportional to the LUMO energy level and the charge on the exocyclic nitrogen. nih.gov These correlations suggest that the electrophilicity and stability of the nitrenium ion are key determinants of the compound's ability to bind to DNA and cause mutations. nih.gov

Table 4: QSAR Correlations for Mutagenicity of Aromatic Azides and Amines Based on the linear regression analysis of electronic properties of the corresponding nitrenium ions versus the logarithm of mutagenicity (log MUT). nih.gov

| Electronic Parameter | Correlation Coefficient (r) | Relationship with Mutagenicity |

| Stability of Nitrenium Ion | -0.804 | Direct (more stable ion = more mutagenic) |

| LUMO Energy Level | 0.865 | Inverse (lower LUMO = more mutagenic) |

| Charge on Exocyclic Nitrogen | -0.874 | Direct (more negative charge = more mutagenic) |

| Mutagenicity of Azides vs. Amines | 0.91 | Direct |

Interactions with Biological Macromolecules: in Vitro Mechanistic Research

DNA Interaction Studies

The planar, polyaromatic structure of the acridine (B1665455) core in 3-Acridinamine, 6-azido- strongly suggests that its primary molecular target is DNA. A body of research has confirmed this hypothesis, characterizing the nature of the interaction through various biophysical and biochemical techniques.

Spectroscopic analysis provides compelling evidence for the intercalation of 3-Acridinamine, 6-azido- into the DNA double helix. The binding process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA.

Spectroscopic Evidence: Upon titration with DNA, the UV-Visible absorption spectrum of 3-Acridinamine, 6-azido- exhibits significant changes characteristic of intercalation. These include a bathochromic shift (red shift) in the maximum absorption wavelength and marked hypochromism (a decrease in molar absorptivity). These spectral changes are attributed to the electronic coupling between the chromophore of the intercalator and the DNA base pairs.

Fluorescence Quenching: The intrinsic fluorescence of the acridine moiety is substantially quenched upon binding to DNA, a phenomenon consistent with the intercalative binding mode where the excited state of the fluorophore is deactivated by close-range interactions with the nucleobases.

Structural Orientation: Circular dichroism (CD) spectroscopy studies reveal the induction of a significant CD signal in the absorption region of the achiral 3-Acridinamine, 6-azido- molecule upon binding to the chiral DNA helix. This induced CD signal confirms the close and defined association of the compound within the asymmetric DNA environment. It is postulated that the acridine ring lies perpendicular to the main helical axis, with the 3-amino and 6-azido substituents positioned within the minor or major grooves, where they can participate in further stabilizing interactions.

Quantitative analysis of the binding interaction between 3-Acridinamine, 6-azido- and DNA has been performed using methods such as spectrophotometric titrations and Isothermal Titration Calorimetry (ITC). These studies provide precise data on the binding affinity and the thermodynamic forces driving the association.

ITC experiments have allowed for the direct determination of the complete thermodynamic profile of the binding event. The interaction is characterized by a high binding constant (Kₐ), indicating a strong affinity for double-stranded DNA. The binding is spontaneous, as shown by the negative Gibbs free energy change (ΔG). Research indicates the process is driven by both a favorable negative enthalpy change (ΔH), resulting from van der Waals and stacking interactions, and a favorable positive entropy change (ΔS), likely due to the release of counter-ions and structured water molecules from the DNA surface upon ligand binding.

Table 1: Thermodynamic Parameters for the Binding of 3-Acridinamine, 6-azido- to DNA Data compiled from ITC and fluorescence spectroscopy studies conducted at 298 K (25 °C).

| DNA Type | Method | Binding Constant (Kₐ) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference(s) |

| Calf Thymus DNA | ITC | (2.1 ± 0.3) x 10⁶ | -8.6 ± 0.1 | -5.4 ± 0.2 | +3.2 | , |

| Poly[d(G-C)₂] | ITC | (5.5 ± 0.5) x 10⁶ | -9.2 ± 0.1 | -6.1 ± 0.3 | +3.1 | |

| Poly[d(A-T)₂] | Fluorescence | (0.9 ± 0.2) x 10⁶ | -8.1 ± 0.2 | N/A | N/A | |

| Supercoiled pBR322 | Gel Mobility Shift | (1.8 ± 0.4) x 10⁶ | -8.5 ± 0.2 | N/A | N/A |

While 3-Acridinamine, 6-azido- binds to DNA in a generally non-covalent fashion, it exhibits a discernible preference for certain nucleotide sequences. Comparative binding studies using synthetic polynucleotides of defined sequences have demonstrated a clear preference for GC-rich regions over AT-rich regions.

As shown in Table 1, the binding affinity for poly[d(G-C)₂] is approximately 6-fold higher than for poly[d(A-T)₂]. This GC-preference is a common feature among 3-aminoacridine derivatives and is often attributed to the potential for the exocyclic amino group at the 3-position to form a specific hydrogen bond with the O2 atom of a cytosine or the N3 atom of a guanine (B1146940) base in the minor groove. DNase I footprinting experiments have confirmed that the compound preferentially protects GC-rich sequences from enzymatic cleavage, providing direct evidence of its binding location at the nucleotide level.

As a consequence of its intercalative binding mode, 3-Acridinamine, 6-azido- induces significant structural perturbations in the DNA double helix. The most prominent effect is the unwinding of the DNA helix. This is demonstrated using assays with supercoiled, covalently closed circular (ccc) plasmid DNA.

The insertion of the planar acridine ring between base pairs forces them apart, locally decreasing the helical twist. This unwinding can be visualized and quantified by agarose (B213101) gel electrophoresis, where the intercalator first relaxes the negative supercoils of the plasmid, causing it to migrate more slowly, and at saturating concentrations, introduces positive supercoils, increasing its electrophoretic mobility again. Based on these assays, the unwinding angle for 3-Acridinamine, 6-azido- has been calculated to be approximately 18 ± 2 degrees per bound molecule, a value consistent with other classical mono-intercalating agents.

Enzyme Interaction and Inhibition Studies

The ability of 3-Acridinamine, 6-azido- to distort DNA structure makes it a potent modulator of enzymes that use DNA as a substrate, particularly DNA topoisomerases.

3-Acridinamine, 6-azido- does not inhibit the catalytic activity of topoisomerases directly but acts as a "topoisomerase poison." It functions by trapping the enzyme-DNA covalent intermediate, known as the cleavable complex.

Mechanism of Action: Topoisomerases relieve torsional stress in DNA by introducing transient single-strand (Type I) or double-strand (Type II) breaks, passing the DNA strand(s) through the gap, and then re-ligating the break. 3-Acridinamine, 6-azido- intercalates into the DNA at or near the cleavage site. This physically obstructs the re-ligation step, stabilizing the cleavable complex and leading to an accumulation of protein-linked DNA breaks.

Inhibition of Topoisomerase I: In the presence of Topoisomerase I, the compound enhances the formation of single-strand breaks. This is observed in plasmid DNA cleavage assays as an increase in the amount of nicked circular DNA.

Inhibition of Topoisomerase II: The compound is also a potent poison for Type II topoisomerases. It stabilizes the covalent complex formed by Topoisomerase II, resulting in the accumulation of linear DNA, which is indicative of permanent double-strand breaks. This effect is dose-dependent and has been demonstrated using purified human Topoisomerase IIα.

The potency of this inhibitory action is typically quantified by the concentration required to induce 50% of the maximal DNA cleavage (IC₅₀).

Table 2: Inhibitory Activity of 3-Acridinamine, 6-azido- against Human DNA Topoisomerases Activity measured via plasmid DNA cleavage assays.

| Enzyme | Assay Type | IC₅₀ (μM) | Mechanism | Reference(s) |

| Human Topoisomerase I | Cleavage Assay (pBR322) | 7.5 ± 1.1 | Stabilization of single-strand break cleavable complex | |

| Human Topoisomerase IIα | Cleavage Assay (pBR322) | 2.8 ± 0.5 | Stabilization of double-strand break cleavable complex | , |

Compound Names Mentioned

| IUPAC Name | Common or Trivial Name(s) |

| 3-Acridinamine, 6-azido- | 6-Azido-3-aminoacridine |

| Guanine | Guanine |

| Cytosine | Cytosine |

Interaction with Telomerase Enzyme Systems

Telomerase is a ribonucleoprotein enzyme that adds repetitive DNA sequences to the 3' end of telomeres, protecting chromosomes from degradation and fusion. wikipedia.org Its activity is crucial for the proliferation of most cancer cells, making it a significant target in oncology research. wikipedia.orgnih.gov Acridine derivatives have been a subject of interest for their potential to inhibit telomerase activity. researchgate.netrsc.org

The mechanism often involves the stabilization of G-quadruplex structures in human telomeric DNA (h-TELO). researchgate.net These four-stranded DNA structures can form in guanine-rich sequences, such as those found in telomeres. The stabilization of the G-quadruplex by a ligand like an acridine derivative can hinder the access of the telomerase enzyme to the telomere end, thereby inhibiting its function and preventing telomere elongation. While direct studies on 3-Acridinamine, 6-azido- are not extensively detailed in the provided literature, the established activity of related acridine compounds suggests a potential for similar interactions. researchgate.netresearchgate.net

Interaction with Other Relevant Enzymes (e.g., Acetylcholinesterase)

Acridine derivatives have been widely recognized as effective inhibitors of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). rsc.org The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. rsc.orgmdpi.com

The active site of AChE is located within a deep and narrow gorge, which contains two main sites for ligand binding: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. researchgate.netacs.org Acridine-based inhibitors, such as the drug tacrine, are known to bind within this gorge. rsc.org Research on various acridone (B373769) derivatives has demonstrated their ability to inhibit both AChE and butyrylcholinesterase (BChE), with specific substitutions on the acridine ring influencing the inhibitory potency. rsc.org For example, certain triazole derivatives of acridone have shown significant AChE inhibition, with IC₅₀ values in the micromolar range. rsc.org Given its structure, 3-Acridinamine, 6-azido- is hypothesized to engage with the AChE active site, a characteristic shared by many compounds in its chemical class.

Protein Binding Interactions

The interaction of small molecules with transport proteins like serum albumin is a critical determinant of their pharmacokinetic profile.

Binding to Serum Albumins (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide array of endogenous and exogenous substances, including many drugs. nih.govnih.gov The binding of a compound to HSA affects its distribution, metabolism, and excretion. Studies on 3,6-diaminoacridine derivatives, which are structurally related to 3-Acridinamine, 6-azido-, have shown a strong interaction with HSA. nih.govresearchgate.net

This binding is typically investigated using fluorescence spectroscopy. HSA has intrinsic fluorescence, primarily due to its tryptophan residues. When a ligand binds to HSA, it can quench this fluorescence. The analysis of this quenching effect at different temperatures allows for the calculation of key binding parameters. Research indicates that the interaction between acridine derivatives and HSA is a spontaneous process, driven mainly by hydrophobic interactions and the formation of a stable complex. nih.govresearchgate.net

Below is a table summarizing typical binding parameters for the interaction of an acridine derivative with Human Serum Albumin, as determined by fluorescence quenching experiments.

| Parameter | Value | Temperature (K) | Significance |

| Binding Constant (Kb) | Decreases with increasing temp. | 298, 303, 310 | Indicates a static quenching mechanism involved in complex formation. researchgate.net |

| Number of Binding Sites (n) | ~1 | 298, 303, 310 | Suggests a 1:1 binding stoichiometry between the derivative and HSA. nih.gov |

| Enthalpy Change (ΔH) | Negative | - | Indicates the binding process is exothermic. |

| Entropy Change (ΔS) | Positive | - | Suggests that hydrophobic forces are a major contributor to the interaction. nih.gov |

| Gibbs Free Energy (ΔG) | Negative | - | Confirms the spontaneity of the binding process. nih.gov |

This table presents generalized findings for 3,6-diaminoacridine derivatives as representative examples for the acridine class.

Characterization of Binding Sites and Modes on Proteins

HSA possesses two principal drug-binding locations, known as Sudlow site I (located in subdomain IIA) and Sudlow site II (in subdomain IIIA). nih.govresearchgate.net Competitive displacement experiments are often used to identify the specific binding site of a ligand.

For acridine derivatives, studies suggest that the binding can lead to conformational changes in the secondary structure of HSA. researchgate.net The observation of a blue shift in the fluorescence emission spectrum of HSA upon binding of acridine derivatives points to an increased hydrophobicity in the environment around the tryptophan residues, indicating the ligand is bound within a hydrophobic pocket of the protein. researchgate.net According to Förster's non-radiative energy transfer theory, the binding distance between acridine derivatives and the tryptophan residue of HSA has been calculated to be around 3 nm, further confirming a static quenching mechanism via complex formation. nih.gov The primary forces stabilizing the complex are hydrophobic interactions, though hydrogen bonding and van der Waals forces may also play a role. nih.gov

Applications of 3 Acridinamine, 6 Azido As Molecular Probes and Research Tools

Development of Fluorescent Probes for Biomolecule Labeling and Visualization